molecular formula C11H11N5S B14742923 1-(2-Quinolylmethylene)-3-thiocarbohydrazide CAS No. 5351-63-3

1-(2-Quinolylmethylene)-3-thiocarbohydrazide

Cat. No.: B14742923
CAS No.: 5351-63-3
M. Wt: 245.31 g/mol
InChI Key: RCSPAWJAASCFNY-NTUHNPAUSA-N
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Description

1-(2-Quinolylmethylene)-3-thiocarbohydrazide is a compound that has garnered significant interest in the fields of chemistry and pharmacology due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinoline ring attached to a thiocarbohydrazide moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Quinolylmethylene)-3-thiocarbohydrazide typically involves the condensation reaction between 2-quinolinecarboxaldehyde and thiocarbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Quinolylmethylene)-3-thiocarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Quinolylmethylene)-3-thiocarbohydrazide involves multiple pathways:

Comparison with Similar Compounds

  • 5-Chloro-2-N-(2-quinolylmethylene)aminophenol
  • N-(2-quinolinylmethylene)-1,5-dimethyl-2-phenyl-1-pyrazole-3-(2H)-one

Comparison: 1-(2-Quinolylmethylene)-3-thiocarbohydrazide stands out due to its unique thiocarbohydrazide moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher selectivity and potency in antimicrobial and anticancer applications .

Properties

CAS No.

5351-63-3

Molecular Formula

C11H11N5S

Molecular Weight

245.31 g/mol

IUPAC Name

1-amino-3-[(E)-quinolin-2-ylmethylideneamino]thiourea

InChI

InChI=1S/C11H11N5S/c12-15-11(17)16-13-7-9-6-5-8-3-1-2-4-10(8)14-9/h1-7H,12H2,(H2,15,16,17)/b13-7+

InChI Key

RCSPAWJAASCFNY-NTUHNPAUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC(=S)NN

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NNC(=S)NN

Origin of Product

United States

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